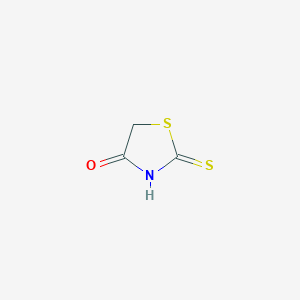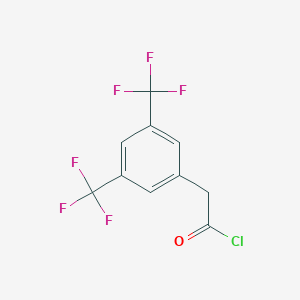
3,5-Bis(trifluoromethyl)phenylacetyl chloride
Vue d'ensemble
Description
“3,5-Bis(trifluoromethyl)phenylacetyl chloride” is a chemical compound with the molecular formula C10H5ClF6O . It is used as a building block in the synthesis of various chemical libraries .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)phenylacetyl chloride” is represented by the SMILES string FC(F)(F)c1cc(CC(Cl)=O)cc(c1)C(F)(F)F .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 290.59 . The InChI key is TVVPYLZQEFOTGP-UHFFFAOYSA-N .
Applications De Recherche Scientifique
An improved preparation of 3,5-bis(trifluoromethyl)acetophenone This study describes an improved and efficient method for bromination of 3,5-bis(trifluoromethyl)benzene. It also outlines a safe and reliable method for preparing potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard reagents and 3-trifluoromethylphenyl Grignard reagents from precursor bromides.
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole This study discusses the synthesis of a pyrazole derivative substituted with a 3,5-bis(trifluoromethyl)phenyl group. The study found that a chloro-fluoro substitution showed better activity than a difluoro derivative.
Synthesis of Pyrazole Derivatives
This compound has been used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria . The study found that these derivatives are effective against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Building Block in Chemical Synthesis
3,5-Bis(trifluoromethyl)phenylacetic acid, a related compound, has been used as a building block to synthesize pentaamine and bis-heterocyclic libraries .
Promoting Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts to promote organic transformations .
Safety And Hazards
“3,5-Bis(trifluoromethyl)phenylacetyl chloride” is classified as a skin corrosive and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Relevant Papers
Several papers were found related to “3,5-Bis(trifluoromethyl)phenylacetyl chloride”. One paper describes a safe and reliable preparation of the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents, from the precursor bromides . Another paper discusses the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria .
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-6(9(12,13)14)4-7(2-5)10(15,16)17/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVPYLZQEFOTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381295 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)phenylacetyl chloride | |
CAS RN |
174083-39-7 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



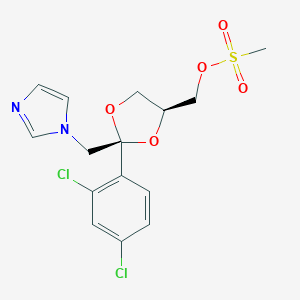
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
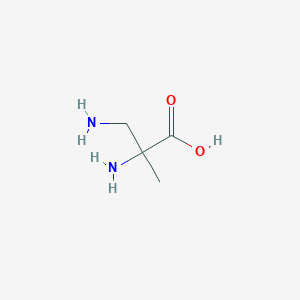


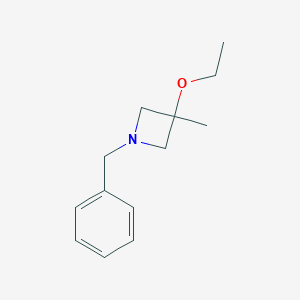

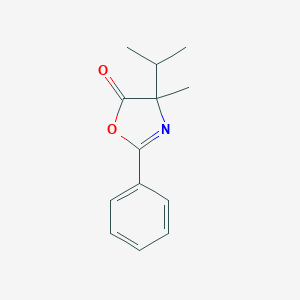
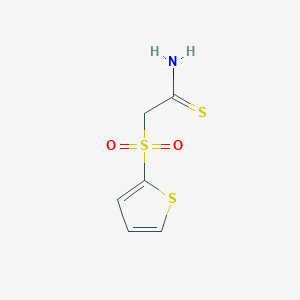
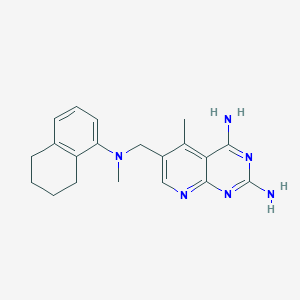
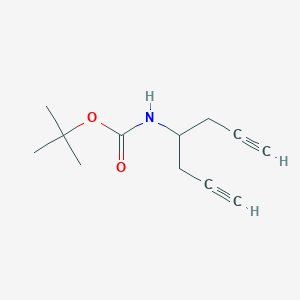
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
